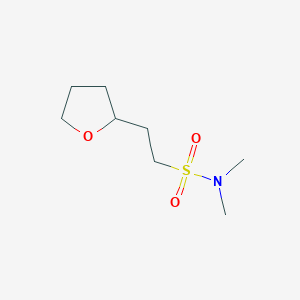![molecular formula C11H11N5S B7582900 5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine](/img/structure/B7582900.png)
5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine, also known as MTRIM, is a novel compound that has recently gained attention in the scientific community for its potential applications in the field of medicine. MTRIM is a heterocyclic compound that contains both imidazole and pyridine rings, and it has been found to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of 5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine is not fully understood, but it is thought to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. 5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and physiological effects:
5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been found to induce apoptosis (cell death) in cancer cells and to inhibit the growth of tumors in animal models. 5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine has been shown to have low toxicity and to be well-tolerated in animal studies.
实验室实验的优点和局限性
One advantage of using 5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine in lab experiments is its potent biological activity. 5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine has been found to exhibit activity at low concentrations, making it a promising compound for further research. However, one limitation of using 5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine in lab experiments is its relatively new status as a research compound. More studies are needed to fully understand its mechanism of action and potential applications.
未来方向
There are several future directions for research on 5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. 5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine has been found to have neuroprotective effects and to improve cognitive function in animal models. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. 5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine has been shown to enhance the activity of certain chemotherapy drugs and to overcome drug resistance in cancer cells. Finally, more studies are needed to fully understand the safety and efficacy of 5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine in humans, and to identify any potential side effects or drug interactions.
合成方法
5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine can be synthesized using a variety of methods, including the reaction of 2-bromo-5-methylpyridine with sodium azide followed by the addition of thiourea. Another method involves the reaction of 5-methyl-2-nitropyridine with sodium azide and thiourea. Both methods result in the formation of 5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine with high yields.
科学研究应用
5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit potent anti-inflammatory and anti-tumor activities, and it has also been shown to have antibacterial and antifungal properties. 5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c1-8-3-2-4-10-13-9(6-16(8)10)7-17-11-5-12-15-14-11/h2-6H,7H2,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXPEWKAERVGGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CSC3=NNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


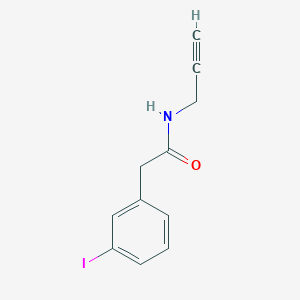
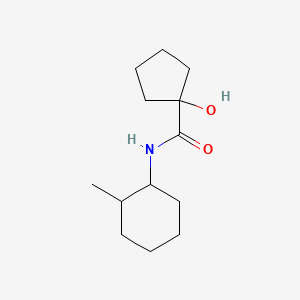
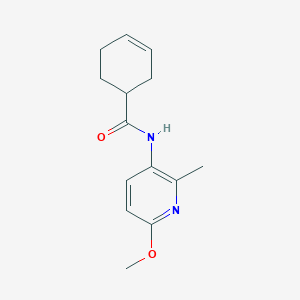

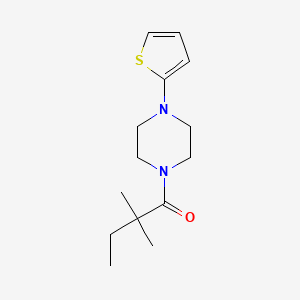
![3-[[4-(Thiolan-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7582882.png)
![(6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide](/img/structure/B7582894.png)
![2-(ethylamino)-N-[(2-hydroxycyclohexyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7582903.png)

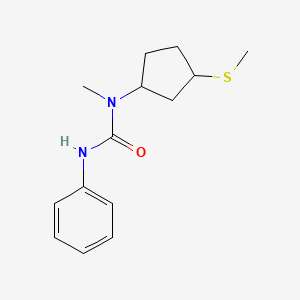
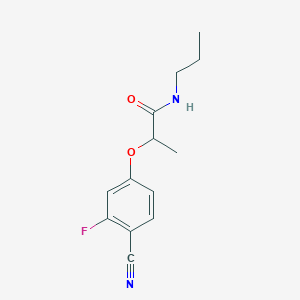
![1-[2-(Oxolan-2-yl)ethylsulfonyl]pyrrolidine](/img/structure/B7582925.png)
